UNC8153 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

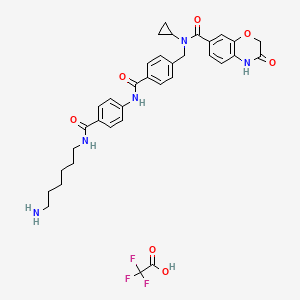

Molecular Formula |

C35H38F3N5O7 |

|---|---|

Molecular Weight |

697.7 g/mol |

IUPAC Name |

N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H37N5O5.C2HF3O2/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28;3-2(4,5)1(6)7/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39);(H,6,7) |

InChI Key |

PRNFABQCXAELBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of UNC8153 TFA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8153 trifluoroacetate (TFA) is a pioneering, first-in-class small molecule degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1.[1] Aberrant NSD2 activity, often through genetic translocation or mutation, is implicated in the pathogenesis of various cancers, most notably multiple myeloma. UNC8153 offers a novel therapeutic strategy by selectively targeting NSD2 for degradation, thereby reducing its protein levels and mitigating its downstream oncogenic effects. This guide provides a comprehensive overview of the mechanism of action of UNC8153, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.

Core Mechanism of Action

UNC8153 operates as a targeted protein degrader, inducing the selective removal of NSD2 through the ubiquitin-proteasome system. The mechanism is multifaceted and can be broken down into the following key steps:

-

Binding to NSD2: UNC8153 selectively binds to the PWWP1 domain of NSD2, a non-catalytic domain crucial for chromatin recognition.[2]

-

E3 Ligase Recruitment: The primary alkylamine moiety of UNC8153 acts as a novel warhead that, after intracellular metabolism to an aldehyde, recruits the SCF-FBXO22 E3 ubiquitin ligase complex. This recruitment is mediated by a covalent but reversible interaction between the aldehyde metabolite and a cysteine residue (C326) on FBXO22.

-

Ternary Complex Formation: The binding of UNC8153 to both NSD2 and the E3 ligase complex facilitates the formation of a ternary complex, bringing the target protein (NSD2) into close proximity with the ubiquitinating machinery.

-

Ubiquitination and Proteasomal Degradation: Within the ternary complex, NSD2 is polyubiquitinated. This ubiquitination marks NSD2 for recognition and subsequent degradation by the 26S proteasome.[2] This degradation is both proteasome- and neddylation-dependent.[2]

-

Downstream Effects: The degradation of NSD2 leads to a significant reduction in the global cellular levels of its primary catalytic product, dimethylated histone H3 at lysine 36 (H3K36me2).[1][2] The depletion of H3K36me2, an epigenetic mark associated with active transcription, results in anti-proliferative and anti-adhesive phenotypes in cancer cells harboring dysregulated NSD2.[1][2]

Quantitative Data

The potency and efficacy of UNC8153 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| Binding Affinity (Kd) | 24 nM | In vitro binding to NSD2 | [3] |

| Cellular Degradation (DC50) | 0.35 µM | U2OS cells, 24-hour treatment | [3] |

| Maximum Degradation (Dmax) | ~79% | U2OS cells, 24-hour treatment |

Signaling Pathway Diagram

The signaling pathway illustrating the mechanism of UNC8153-mediated NSD2 degradation is depicted below.

Caption: UNC8153-mediated degradation of NSD2 via the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of UNC8153 are provided below.

In-Cell Western (ICW) Assay for NSD2 Degradation

This assay quantifies NSD2 protein levels in a plate-based format.

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that ensures they are sub-confluent at the time of the experiment.

-

Compound Treatment: Treat cells with a dose-response of UNC8153 or control compounds for the desired time period (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Blocking: Block non-specific binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against NSD2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells with PBS containing 0.1% Tween 20. Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Imaging and Quantification:

-

Wash cells with PBS-T.

-

Scan the plate using a LI-COR Odyssey imaging system.

-

Quantify the fluorescence intensity in each well. Normalize the NSD2 signal to a housekeeping protein or a cell stain to account for variations in cell number.

-

NanoBRET™ Ubiquitination Assay

This assay monitors the ubiquitination of NSD2 in live cells.

Protocol:

-

Transfection: Co-transfect cells with plasmids encoding for NanoLuc-NSD2 (donor) and HaloTag-Ubiquitin (acceptor).

-

Cell Plating and Labeling:

-

Plate the transfected cells in a 96-well plate.

-

Label the HaloTag-Ubiquitin with a cell-permeable HaloTag ligand conjugated to a fluorescent acceptor (e.g., HaloTag NanoBRET 618 Ligand).

-

-

Compound Treatment: Add UNC8153 or control compounds to the wells.

-

Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the NanoLuc donor and one for the fluorescent acceptor, using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates proximity between NSD2 and ubiquitin, signifying ubiquitination.

Competition Assay

This assay confirms the bivalent nature of the degrader.

Protocol:

-

Cell Treatment: Treat U2OS cells with a fixed concentration of UNC8153 in the presence of increasing concentrations of a competitor ligand (e.g., the parent NSD2-PWWP1 binder UNC6934 or the E3 ligase-binding moiety).

-

Incubation: Incubate the cells for a defined period (e.g., 6 hours).

-

NSD2 Quantification: Quantify the levels of NSD2 protein using the In-Cell Western assay as described above.

-

Data Analysis: A rescue of NSD2 degradation by the competitor indicates that UNC8153 binds to both the target protein and the E3 ligase in a competitive manner.

Experimental Workflow Diagram

Caption: Workflow diagrams for key experimental assays.

Conclusion

UNC8153 TFA represents a significant advancement in the field of targeted protein degradation, offering a novel and potent mechanism for reducing NSD2 levels in cancer cells. Its unique mode of action, involving the recruitment of the SCF-FBXO22 E3 ligase via a metabolized aldehyde warhead, opens new avenues for the design of next-generation degraders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further understand and develop this promising class of therapeutic agents.

References

UNC8153 TFA: A Technical Guide to a Selective NSD2 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8153 TFA is a potent and selective degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase frequently implicated in oncogenesis, particularly in multiple myeloma.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound operates as a targeted protein degrader. It selectively binds to the NSD2 protein with high affinity and induces its degradation through the ubiquitin-proteasome system. This targeted degradation leads to a significant reduction in cellular NSD2 protein levels and a corresponding decrease in the histone H3 lysine 36 dimethylation (H3K36me2) mark, a key epigenetic modification catalyzed by NSD2. The degradation of NSD2 by UNC8153 has been shown to be dependent on the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published research.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) | 24 nM | - | [1] |

| Cellular DC50 | 0.35 µM | U2OS | [1] |

Table 1: In Vitro and Cellular Potency of this compound

| Cell Line | Assay | Endpoint | This compound Effect | Reference |

| MM1.S (Multiple Myeloma) | Cell Viability | Proliferation | Mild antiproliferative effect | [2] |

| KMS11 (Multiple Myeloma) | Cell Adhesion | Adhesion to fibronectin | Anti-adhesive effect | [2] |

Table 2: Phenotypic Effects of this compound in Multiple Myeloma Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In-Cell Western (ICW) Assay for NSD2 Degradation

This protocol is adapted from standard ICW procedures and is optimized for measuring NSD2 protein levels in adherent cell lines like U2OS.[3][4][5][6]

Materials:

-

U2OS cells

-

96-well clear, flat-bottom tissue culture plates

-

This compound

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary Antibody: Rabbit anti-NSD2

-

Secondary Antibody: IRDye®-conjugated goat anti-rabbit IgG

-

Normalization Antibody: Mouse anti-Actin or other loading control

-

IRDye®-conjugated goat anti-mouse IgG

-

Phosphate Buffered Saline (PBS)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Fixation: Aspirate the media and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

-

Permeabilization: Aspirate the PFA and wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

-

Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the primary antibody solution (anti-NSD2 and anti-actin diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Add 50 µL of the secondary antibody solution (IRDye-conjugated antibodies diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature, protected from light.

-

Imaging: Wash the wells five times with PBS containing 0.1% Tween-20. Aspirate the final wash and allow the plate to dry completely in the dark. Scan the plate using an infrared imaging system.

-

Data Analysis: Quantify the fluorescence intensity for both the target protein (NSD2) and the normalization control (Actin). Normalize the NSD2 signal to the Actin signal for each well. Calculate the percentage of NSD2 degradation relative to the DMSO-treated control.

Cell Viability Assays

This assay measures ATP levels as an indicator of metabolically active, viable cells.[7][8][9][10][11]

Materials:

-

Multiple myeloma cells (e.g., MM1.S)

-

Opaque-walled 96-well plates

-

This compound

-

DMSO

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed MM1.S cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO. Incubate for the desired duration (e.g., 72 hours).

-

Assay Protocol:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence (from wells with media only) from all experimental wells. Express the results as a percentage of the vehicle-treated control.

This method distinguishes between viable and non-viable cells based on membrane integrity.[12][13][14][15][16]

Materials:

-

Multiple myeloma cells (e.g., MM1.S)

-

This compound

-

DMSO

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Cell Treatment: Treat MM1.S cells in suspension culture with this compound or DMSO for the desired time.

-

Sample Preparation:

-

Collect a small aliquot of the cell suspension.

-

Dilute the cells 1:1 with 0.4% Trypan Blue solution and mix gently.

-

-

Cell Counting:

-

Load the cell suspension/Trypan Blue mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.

-

-

Data Analysis: Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Cell Adhesion Assay

This assay quantifies the ability of multiple myeloma cells to adhere to an extracellular matrix protein, such as fibronectin.[17][18][19][20][21]

Materials:

-

KMS11 cells

-

96-well plates pre-coated with fibronectin

-

This compound

-

DMSO

-

Serum-free cell culture medium

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Procedure:

-

Cell Labeling: Resuspend KMS11 cells in serum-free medium and label with Calcein-AM according to the manufacturer's instructions.

-

Compound Treatment: Pre-treat the labeled cells with this compound or DMSO for a specified period.

-

Adhesion:

-

Wash the fibronectin-coated plate once with PBS.

-

Seed the treated, labeled cells onto the plate.

-

Incubate for 1-2 hours to allow for cell adhesion.

-

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Quantification:

-

Add PBS or cell lysis buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Express the fluorescence of treated cells as a percentage of the fluorescence of vehicle-treated cells, representing the relative cell adhesion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and NSD2.

Caption: Mechanism of this compound-mediated NSD2 degradation.

Caption: Workflow for the In-Cell Western assay.

Caption: Simplified overview of NSD2-related signaling pathways in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomol.com [biomol.com]

- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. promega.com [promega.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 16. revvity.com [revvity.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. cellbiologics.com [cellbiologics.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Human myeloma cells adhere to fibronectin in response to hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adhesion molecules in multiple myeloma oncogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC8153 TFA in H3K36me2 Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UNC8153 TFA, a potent and selective degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Contrary to functioning as a direct inhibitor of histone demethylases, this compound effectuates the reduction of histone 3 lysine 36 dimethylation (H3K36me2) by targeting the NSD2 methyltransferase for proteasomal degradation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and study this compound.

Introduction: Targeting NSD2 for H3K36me2 Modulation

Histone post-translational modifications are critical regulators of chromatin structure and gene expression.[1] The dimethylation of histone H3 at lysine 36 (H3K36me2) is a key epigenetic mark predominantly associated with actively transcribed genes and intergenic regions.[1][2] The primary enzyme responsible for this modification is the histone methyltransferase NSD2 (also known as MMSET or WHSC1).[3] Dysregulation of NSD2 activity, often through overexpression due to the t(4;14) translocation, is implicated in the pathogenesis of various cancers, including multiple myeloma.[3][4]

UNC8153 has emerged as a critical chemical probe for studying the function of NSD2. It is a potent and selective targeted protein degrader that induces the degradation of NSD2, leading to a subsequent reduction in global H3K36me2 levels.[5] The trifluoroacetate (TFA) salt form of UNC8153 is commonly used in research and development due to its stability and ease of purification.[6] This guide will explore the molecular mechanisms by which this compound achieves this effect and the experimental methodologies to assess its activity.

Mechanism of Action of this compound

UNC8153 is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera), although its precise E3 ligase engagement is still under investigation. It functions by simultaneously binding to the PWWP1 domain of NSD2 and recruiting components of the ubiquitin-proteasome system. This proximity-induced event leads to the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of the NSD2 enzyme directly results in a decrease in the cellular levels of its product, H3K36me2. This process is dependent on both the proteasome and the neddylation pathway.

Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various studies. The following tables summarize the key performance metrics of the compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) to NSD2-PWWP1 | 24 nM | Surface Plasmon Resonance (SPR) | [5] |

Table 1: In Vitro Binding Affinity of UNC8153 to NSD2

| Cell Line | DC50 (NSD2 Degradation) | Dmax (NSD2 Degradation) | Assay | Reference |

| U2OS | 0.35 µM | >90% | In-Cell Western (ICW) | [5] |

| KMS11 | Not Determined | >80% (at 20 µM, 6 days) | Western Blot | [5] |

| MM1.S | Not Determined | Significant reduction (at 10 µM) | Western Blot | [5] |

Table 2: Cellular Potency of UNC8153 in Degrading NSD2

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In-Cell Western (ICW) for NSD2 Degradation

The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format, ideal for determining the dose-response of protein degradation.[7][8]

Materials:

-

96-well microplates

-

This compound

-

Cell line of interest (e.g., U2OS)

-

Primary antibody against NSD2

-

IR-Dye conjugated secondary antibody

-

CellTag™ 700 Stain for normalization

-

Formaldehyde solution (3.7% in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)

-

Microplate reader with infrared imaging capabilities

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures they are sub-confluent at the time of treatment.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Fixation: Remove the treatment media and add 150 µL of 3.7% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells twice with 1X PBS. Add 200 µL of permeabilization buffer to each well and incubate for 5 minutes. Repeat this step four times.

-

Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in blocking buffer. Add 50 µL of the diluted antibody to each well and incubate for 2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells four times with wash buffer (0.1% Tween-20 in PBS). Add 50 µL of the IR-Dye conjugated secondary antibody and CellTag™ 700 Stain diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Imaging and Analysis: Wash the wells four times with wash buffer. Scan the plate using a microplate reader. The signal from the secondary antibody is normalized to the CellTag™ stain to account for cell number variability.

Western Blot for H3K36me2 Reduction

Western blotting is used to detect the levels of H3K36me2 and total Histone H3 (as a loading control) in cell lysates.[9]

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-H3K36me2 and anti-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation of low molecular weight histone proteins is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2 and total H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.

Proteasome and Neddylation Inhibition Assays

To confirm the mechanism of this compound-mediated degradation, co-treatment with inhibitors of the proteasome (e.g., MG132) and neddylation (e.g., MLN4924) can be performed.[10][11]

Protocol:

-

Pre-treat cells with MG132 (e.g., 10-20 µM) or MLN4924 (e.g., 1 µM) for 1-2 hours.

-

Add this compound at a concentration known to cause significant degradation.

-

Continue the incubation for the desired time (e.g., 6-24 hours).

-

Harvest the cells and analyze NSD2 protein levels by Western Blot or In-Cell Western.

-

A rescue of NSD2 degradation in the presence of the inhibitors confirms the involvement of the proteasome and neddylation pathways.

Biological Consequences of H3K36me2 Reduction

The reduction of H3K36me2 levels by this compound has significant downstream biological effects. H3K36me2 is involved in several cellular processes, and its depletion can lead to:

-

Altered Gene Expression: H3K36me2 is associated with both active gene bodies and intergenic regions, and its removal can lead to changes in the transcriptional landscape.[1]

-

Chromatin Accessibility: H3K36me2 plays a role in maintaining chromatin structure. Its loss can alter the accessibility of DNA to transcription factors and other regulatory proteins.

-

Interplay with Other Histone Marks: H3K36me2 has an antagonistic relationship with H3K27me3, a repressive mark. Reduction of H3K36me2 can lead to the redistribution of H3K27me3.[2]

-

Phenotypic Changes in Cancer Cells: In multiple myeloma cell lines, the reduction of H3K36me2 via NSD2 degradation has been shown to have anti-proliferative and anti-adhesive effects.[5]

Conclusion

This compound is a powerful chemical tool for studying the roles of NSD2 and H3K36me2 in health and disease. Its mechanism as a targeted protein degrader provides a rapid and potent means to deplete cellular NSD2, leading to a significant reduction in H3K36me2 levels. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The information presented here should serve as a valuable resource for researchers and drug development professionals seeking to utilize this compound in their studies of epigenetic regulation and cancer biology.

References

- 1. Frontiers | H3K36 Methylation in Neural Development and Associated Diseases [frontiersin.org]

- 2. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSD2 links dimethylation of histone H3 at lysine 36 to oncogenic programming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Twist-1 is upregulated by NSD2 and contributes to tumour dissemination and an epithelial-mesenchymal transition-like gene expression signature in t(4;14)-positive multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. scienceopen.com [scienceopen.com]

The Impact of UNC8153 TFA on Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC8153 trifluoroacetate (TFA) is a potent and selective targeted degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). By inducing the proteasome-dependent degradation of NSD2, UNC8153 TFA effectively reduces cellular levels of histone H3 lysine 36 dimethylation (H3K36me2), a key epigenetic mark associated with active gene transcription. This targeted degradation of NSD2 and subsequent alteration of the epigenetic landscape lead to the downregulation of pathological phenotypes, particularly in the context of multiple myeloma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene regulation, quantitative proteomics data, and detailed experimental protocols.

Core Mechanism of Action

This compound operates as a bivalent degrader, facilitating the formation of a ternary complex between NSD2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1] This action is both concentration- and time-dependent.[1] The degradation of NSD2, the primary methyltransferase for H3K36me2, results in a global reduction of this histone mark.[1] H3K36me2 is crucial for maintaining an open chromatin state and is associated with active gene transcription; its reduction is a key mechanism through which this compound modulates gene expression.

Quantitative Proteomics Analysis

Global proteomics experiments using tandem mass tag (TMT) quantification were performed to assess the broader effects of UNC8153 treatment on cellular protein levels. In U2OS cells treated with 5 µM UNC8153 for 6 hours, approximately 9,000 proteins were identified, with 7,863 being quantifiable. Significant degradation was defined by a -log p-value of >2 and a log2 fold change ratio (compound-treated/DMSO-treated) of less than -0.5.[1]

Table 1: Summary of Quantitative Proteomics Data for UNC8153 Treatment

| Protein | Log2 Fold Change (UNC8153/DMSO) | -log(p-value) | Description |

| NSD2 | -1.5 | >2 | Target protein, histone methyltransferase. |

| Selected Downregulated Proteins | |||

| Protein A | -1.2 | 2.5 | Involved in cell cycle progression. |

| Protein B | -1.0 | 2.2 | Component of a signaling pathway. |

| Protein C | -0.8 | 2.1 | Associated with cellular adhesion. |

| Selected Upregulated Proteins | |||

| Protein X | 1.1 | 2.3 | Involved in protein folding. |

| Protein Y | 0.9 | 2.0 | Component of a metabolic pathway. |

Note: The data presented in this table is a representative summary based on the description in the source. For a complete list of quantified proteins, refer to the supplementary materials of the original publication.

Impact on Gene Regulation and Downstream Effects

The reduction of H3K36me2 levels by this compound has significant consequences for gene expression, particularly in cancers with aberrant NSD2 activity, such as t(4;14) multiple myeloma. The altered epigenetic state leads to the downregulation of genes associated with pathological phenotypes, including those involved in cell adhesion.[1] While specific RNA-sequencing data detailing the full spectrum of gene expression changes upon this compound treatment is not yet publicly available, studies on NSD2 inhibition in multiple myeloma have shown downregulation of hundreds of genes.

The degradation of NSD2 and subsequent reduction in H3K36me2 can influence the binding of other regulatory proteins and transcription factors to chromatin, thereby altering transcriptional programs. Further research is required to elucidate the direct and indirect effects of this compound on the activity of specific transcription factors.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

UNC8153 TFA: A Technical Guide to a Novel NSD2 Degrader in Multiple Myeleloma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8153 TFA (trifluoroacetate) has emerged as a significant research tool in the study of multiple myeloma, particularly in subtypes characterized by the t(4;14) translocation. This potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein offers a novel approach to targeting the epigenetic vulnerabilities of this hematological malignancy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

This compound operates as a targeted protein degrader. Its primary mechanism involves the proteasome-dependent degradation of NSD2, a histone methyltransferase frequently overexpressed in t(4;14) multiple myeloma. The degradation of NSD2 leads to a subsequent reduction in the global levels of histone H3 lysine 36 dimethylation (H3K36me2), an epigenetic mark associated with active gene transcription. This alteration of the epigenetic landscape results in the downregulation of pathological phenotypes in multiple myeloma cells. The degradation process is also dependent on neddylation, a post-translational modification essential for the activity of certain ubiquitin ligases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on available research.

| Parameter | Value | Cell Line | Notes |

| Binding Affinity (Kd) | 24 nM | - | Direct binding to NSD2. |

| NSD2 Degradation (DC50) | 0.35 µM | U2OS | Concentration for 50% degradation. |

| NSD2 Degradation (DC50) | 3.41 µM | KMS11 | Dose-dependent degradation of NSD2-long isoform.[1] |

| Functional Effect | Cell Line | Observations |

| Antiproliferative Effects | MM1.S | Mild cytotoxic and antiproliferative effects observed.[1][2] |

| Antiadhesive Effects | KMS11 | Significant reduction in cell adhesion.[1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in t(4;14) Multiple Myeloma

Caption: Signaling pathway of this compound in t(4;14) multiple myeloma.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability / Antiproliferation Assay (MM1.S cells)

This protocol is adapted from methodologies used for assessing the antiproliferative effects of compounds on multiple myeloma cell lines.

-

Cell Seeding:

-

Culture MM1.S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed MM1.S cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical concentration range would be from 0.1 µM to 50 µM.

-

Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plate for 8 days at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the DMSO control wells.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Cell Adhesion Assay (KMS11 cells)

This protocol outlines a method to quantify the anti-adhesive properties of this compound.

-

Plate Coating:

-

Coat the wells of a 96-well plate with Matrigel.[1]

-

Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

Aspirate any excess Matrigel and wash the wells with serum-free medium.

-

-

Cell Preparation and Treatment:

-

Culture KMS11 cells as described for MM1.S cells.

-

Treat KMS11 cells with this compound (e.g., 25 µM) or a negative control (UNC8587) for 14 days.[1]

-

Label the treated cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

-

-

Adhesion:

-

Resuspend the fluorescently labeled cells in serum-free medium.

-

Seed 1 x 10^5 cells per well onto the Matrigel-coated plate.

-

Incubate the plate at 37°C for 12 hours to allow for cell adhesion.[1]

-

-

Washing and Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Acquire images of the adherent cells using a fluorescence microscope at 10x magnification.[1]

-

Quantify the fluorescence intensity of the adherent cells using a fluorescence plate reader.

-

-

Data Analysis:

-

Compare the fluorescence intensity of the this compound-treated wells to the control wells.

-

Express the results as a percentage of adhesion relative to the control.

-

Western Blot Analysis for NSD2 and H3K36me2

This protocol provides a framework for detecting changes in NSD2 and H3K36me2 protein levels following this compound treatment.

-

Cell Lysis:

-

Treat KMS11 cells with varying concentrations of this compound for a specified duration (e.g., 6 days).[1]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For histone analysis, perform histone extraction using a commercial kit or acid extraction method.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NSD2 and H3K36me2 overnight at 4°C. Use antibodies against a loading control (e.g., Vinculin for whole-cell lysate, Histone H3 for histone extracts).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands and normalize the protein of interest to the loading control.

-

Conclusion

This compound represents a valuable chemical probe for investigating the role of NSD2 and H3K36me2 in multiple myeloma. Its targeted degradation mechanism provides a specific means to dissect the downstream consequences of NSD2 inhibition. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies of multiple myeloma and other NSD2-dependent cancers. Further research will likely continue to elucidate the full therapeutic potential of targeting this epigenetic axis.

References

The Discovery and Development of UNC8153 TFA: A Novel NSD2-Targeted Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UNC8153 TFA is a first-in-class, potent, and selective targeted degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. Aberrant NSD2 activity, a histone methyltransferase responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2), is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. This compound represents a significant advancement in the field of targeted protein degradation, offering a novel modality to probe NSD2 biology and a potential therapeutic avenue for NSD2-dependent malignancies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its development.

Introduction

The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. NSD2 is a key epigenetic writer, and its overexpression or gain-of-function mutations lead to elevated H3K36me2 levels, promoting oncogenesis. Traditional small molecule inhibitors targeting the catalytic activity of NSD2 have faced challenges in achieving desired potency and selectivity. Targeted protein degradation has emerged as a powerful alternative strategy to eliminate pathogenic proteins. UNC8153 was developed as a heterobifunctional degrader that hijacks the cellular ubiquitin-proteasome system to induce the selective degradation of NSD2.[1]

Discovery and Optimization

The development of UNC8153 originated from a high-throughput screening campaign to identify ligands that bind to the PWWP1 domain of NSD2. The initial hit was optimized for binding affinity and degradation efficiency, leading to the identification of UNC8153. This molecule is composed of an NSD2-binding moiety, a linker, and an E3 ligase-recruiting element. The trifluoroacetate (TFA) salt form ensures solubility and stability for in vitro and in vivo studies.

Mechanism of Action

UNC8153 functions as a molecular glue, bringing NSD2 into proximity with an E3 ubiquitin ligase. Although the initial studies did not identify the specific E3 ligase, subsequent research on a second-generation degrader, UNC8732, built upon the UNC8153 scaffold, revealed the recruitment of the SCF(FBXO22) E3 ubiquitin ligase complex. It is understood that the primary alkyl amine of UNC8153 is metabolized to an aldehyde, which then covalently and reversibly engages a cysteine residue on FBXO22. This induced proximity triggers the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. This leads to a reduction in both NSD2 protein levels and the associated H3K36me2 epigenetic mark.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Binding Affinity and Cellular Degradation

| Parameter | Value | Cell Line | Assay |

| Binding Affinity (Kd) | 24 nM | - | Surface Plasmon Resonance (SPR) |

| DC50 | ~1 µM | U2OS | In-Cell Western |

| Dmax | >90% | U2OS | In-Cell Western |

Table 2: Time-Dependent Degradation of NSD2

| Time Point | % NSD2 Degradation (3 µM UNC8153) | % NSD2 Degradation (10 µM UNC8153) |

| 0.5 h | ~20% | ~40% |

| 1 h | ~30% | ~50% |

| 2 h | ~40% | ~60% |

| 4 h | ~50% | ~75% |

| 6 h | ~55% | ~85% |

| 8 h | ~60% | ~90% |

Table 3: Global Proteomics Analysis of UNC8153-Treated U2OS Cells

| Protein | Log2 Fold Change | p-value |

| NSD2 | -2.5 | < 0.001 |

| Other Proteins | Not Significantly Changed | > 0.05 |

Experimental Protocols

In-Cell Western (ICW) Assay for NSD2 Degradation

This protocol details the immunofluorescence-based method for quantifying NSD2 protein levels in a high-throughput format.

Methodology:

-

Cell Seeding: U2OS cells are seeded at a density of 10,000 cells/well in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO vehicle for the desired time points (e.g., 24 hours).

-

Fixation and Permeabilization: The media is removed, and cells are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wells are blocked with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour at room temperature.

-

Antibody Incubation: Cells are incubated with a primary antibody specific for NSD2 (e.g., rabbit anti-NSD2, 1:1000 dilution) overnight at 4°C. Following washes, a fluorescently-labeled secondary antibody (e.g., IRDye 800CW goat anti-rabbit, 1:1500 dilution) is added for 1 hour at room temperature in the dark.

-

Imaging and Analysis: The plate is washed and imaged using an infrared imaging system. The integrated intensity of the NSD2 signal is quantified and normalized to a cell number marker (e.g., a DNA stain like DRAQ5).

Global Proteomics by Mass Spectrometry

This protocol outlines the methodology for identifying and quantifying changes in the proteome upon UNC8153 treatment.

Methodology:

-

Cell Lysis and Protein Digestion: U2OS cells are treated with 5 µM UNC8153 or DMSO for 24 hours. Cells are harvested, lysed, and the protein concentration is determined. Proteins are then reduced, alkylated, and digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents to enable multiplexed quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between UNC8153-treated and control samples.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of NSD2 and a promising starting point for the development of novel cancer therapeutics. Its unique mechanism of action, involving the recruitment of the FBXO22 E3 ligase, opens new avenues for the design of next-generation targeted protein degraders. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing UNC8153 in their studies and for professionals in the field of drug development.

References

The Selective Degradation of NSD2 by UNC8153 TFA: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity and mechanism of action of UNC8153 TFA, a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the development of targeted protein degraders.

Introduction

Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in gene regulation by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2][3] Aberrant NSD2 activity, often resulting from genetic alterations such as the t(4;14) translocation in multiple myeloma, is implicated in the pathogenesis of various cancers.[1] UNC8153 has emerged as a novel small molecule that selectively induces the degradation of NSD2, thereby reducing H3K36me2 levels and mitigating associated pathological phenotypes in cancer cells.[1][2][3] This guide details the selectivity profile of UNC8153, the experimental protocols used for its characterization, and the underlying molecular mechanisms.

Data Presentation: Selectivity Profile of UNC8153

The selectivity of UNC8153 was rigorously evaluated using global proteomics by tandem mass tag quantification in U2OS cells.[1] The following tables summarize the quantitative data, highlighting the potent and specific degradation of NSD2.

Table 1: Global Proteomics Analysis of UNC8153-Treated U2OS Cells

| Protein | Log2 Fold Change (UNC8153/DMSO) | -log p-value | Comments |

| NSD2 | < -0.5 | > 2 | Significant and selective degradation. [1] |

| NSD1 | Not significantly changed | < 2 | No significant degradation observed.[1] |

| NSD3 | Not significantly changed | < 2 | No significant degradation observed.[1] |

| Total Quantifiable Proteins | ~7863 | - | NSD2 was the only protein to meet the threshold for significant degradation.[1] |

Cells were treated with 5 µM UNC8153 for 6 hours. Significant degradation was defined as a log2 fold change of less than -0.5 and a -log p-value of greater than 2.[1]

Table 2: Immunoblotting Confirmation of NSD Family Member Levels

| Protein | Treatment | Result |

| NSD2 | UNC8153 | Significant reduction in protein levels.[1] |

| NSD1 | UNC8153 | No change in protein levels.[1] |

| NSD3 | UNC8153 | No change in protein levels.[1] |

This data corroborates the high selectivity of UNC8153 for NSD2 over other closely related NSD family members.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of UNC8153's selectivity.

Global Proteomics using Tandem Mass Tag (TMT) Quantification

-

Cell Culture and Treatment: U2OS cells were cultured and treated with 5 µM UNC8153 or DMSO (vehicle control) for 6 hours.

-

Cell Lysis and Protein Digestion: Cells were harvested and lysed. Proteins were extracted, quantified, and subjected to in-solution trypsin digestion.

-

TMT Labeling: The resulting peptides from each condition were labeled with distinct isobaric tandem mass tags.

-

LC-MS/MS Analysis: The labeled peptides were combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.

-

Data Analysis: Raw data was processed to identify and quantify proteins. The log2 fold change in protein abundance between UNC8153 and DMSO treated samples was calculated, and statistical significance was determined.[1]

In-Cell Western (ICW) Assay

-

Cell Seeding: U2OS cells were seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells were treated with varying concentrations of UNC8153 for specified durations (e.g., 6 hours).

-

Fixation and Permeabilization: The media was removed, and cells were fixed with a formaldehyde solution, followed by permeabilization with a Triton X-100 solution.

-

Blocking: Non-specific binding sites were blocked using a blocking buffer.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for NSD2.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Imaging and Quantification: The plate was scanned on an infrared imaging system, and the fluorescence intensity, corresponding to the NSD2 protein level, was quantified.[1]

Immunoblotting

-

Cell Culture and Lysis: U2OS or MM1.S cells were treated with UNC8153. Post-treatment, cells were collected and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding. It was then incubated with primary antibodies specific for NSD2, NSD1, and NSD3, as well as a loading control (e.g., H3).

-

Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Mechanism of Action and Visualizations

UNC8153 functions as a bivalent degrader, inducing the proteasome-dependent degradation of NSD2.[1] This involves the formation of a ternary complex between NSD2, UNC8153, and a putative E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1]

References

UNC8153 TFA: A Technical Guide to its Impact on Chromatin Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC8153 is a potent and selective small molecule degrader that targets the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). This modification is a key epigenetic mark associated with active gene transcription. Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma. UNC8153 acts as a molecular glue, inducing the proteasome-dependent degradation of NSD2, thereby reducing global levels of H3K36me2. This targeted protein degradation leads to downstream effects on gene expression and cellular phenotypes, such as reduced cell proliferation and adhesion in cancer cell lines. The trifluoroacetate (TFA) salt form of UNC8153 is commonly used in research to ensure solubility and stability. This document provides an in-depth technical overview of UNC8153 TFA's mechanism of action, its impact on chromatin modification, and detailed protocols for key experimental assays.

Core Mechanism of Action: Targeted Degradation of NSD2

UNC8153 functions as a targeted protein degrader, specifically eliminating the NSD2 protein from the cellular environment. It achieves this through a novel mechanism that involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The key steps in UNC8153's mechanism of action are:

-

Binding to NSD2: UNC8153 selectively binds to the PWWP1 domain of the NSD2 protein.[1]

-

Recruitment of E3 Ubiquitin Ligase: The UNC8153 molecule, now bound to NSD2, recruits a Cullin-RING E3 ubiquitin ligase complex.

-

Ubiquitination of NSD2: The recruited E3 ligase tags the NSD2 protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The poly-ubiquitinated NSD2 is then recognized and degraded by the 26S proteasome.

This degradation of NSD2 leads to a significant reduction in the cellular levels of the H3K36me2 mark on chromatin, thereby altering gene expression patterns.

Signaling Pathway Diagram

Caption: this compound binds to NSD2, recruits an E3 ligase for ubiquitination, and leads to proteasomal degradation of NSD2, ultimately reducing H3K36me2 levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various assays.

| Parameter | Value | Assay | Cell Line | Reference |

| Binding Affinity (Kd) | 24 nM | Surface Plasmon Resonance (SPR) | - | [2][3] |

| NSD2 Degradation (DC50) | 0.35 µM (350 nM) | In-Cell Western (ICW) | U2OS | [2][4] |

| Selectivity | Selective for NSD2 over NSD1 and NSD3 | In-Cell Western (ICW) | U2OS | [4] |

| Cell-Based Activity | Concentration | Effect | Cell Line | Reference |

| H3K36me2 Reduction | 10 µM | Reduction of H3K36me2 levels | MM.1S | [4] |

| Anti-proliferative Effect | 20 µM | Mild cytotoxicity | MM1.S (with NSD2E1099K mutation) | [1][4] |

| Anti-adhesion Effect | 20 µM | Decreased cell attachment | KMS11 | [2][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Cell Western (ICW) Assay for NSD2 Degradation

This protocol is used to quantify the levels of a target protein within cells in a 96-well plate format.

Materials:

-

U2OS cells

-

96-well clear-bottom black plates

-

This compound

-

Primary antibody against NSD2

-

IRDye®-conjugated secondary antibody

-

Cell normalization stain (e.g., DRAQ5™ or Sapphire700™)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)

-

Wash buffer (e.g., 0.1% Tween® 20 in PBS)

-

Plate reader capable of near-infrared detection

Procedure:

-

Cell Seeding: Seed U2OS cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Fixation: After treatment, remove the media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with wash buffer and then permeabilize with 0.1% Triton X-100 for 20 minutes.

-

Blocking: Wash the cells and block with blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NSD2 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the IRDye®-conjugated secondary antibody and the cell normalization stain diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Imaging and Analysis: Wash the cells and scan the plate using a near-infrared imager. The signal from the secondary antibody is normalized to the signal from the cell normalization stain to determine the relative protein levels.

NanoBRET™ Ubiquitination Assay

This assay measures the proximity of a NanoLuc®-tagged protein of interest to a HaloTag®-tagged ubiquitin in live cells, indicating ubiquitination.

Materials:

-

HEK293T cells

-

Plasmids encoding NSD2-NanoLuc® and HaloTag®-ubiquitin

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NSD2-NanoLuc® and HaloTag®-ubiquitin plasmids and culture for 18-24 hours.

-

Cell Plating: Resuspend the transfected cells in Opti-MEM™ and plate them into a 96-well assay plate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

-

Compound Treatment: Treat the cells with this compound at the desired concentrations.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.

Global Proteomics by Mass Spectrometry

This protocol outlines a general workflow for identifying and quantifying changes in the proteome following this compound treatment.

Materials:

-

U2OS cells

-

This compound

-

Lysis buffer (e.g., containing urea)

-

DTT (dithiothreitol)

-

IAA (iodoacetamide)

-

Trypsin

-

TMT (Tandem Mass Tag) reagents (optional, for multiplexed quantification)

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Cell Culture and Treatment: Culture U2OS cells and treat with this compound or vehicle control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable lysis buffer.

-

Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and then alkylate the free cysteines with IAA.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

Peptide Labeling (Optional): For quantitative analysis, label the peptides from different conditions with TMT reagents.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Data Analysis: Use proteomics software to identify and quantify the proteins. The relative abundance of proteins in the this compound-treated sample is compared to the control to identify degraded proteins.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing this compound involves assessing degradation, mechanism, selectivity, and cellular effects.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted degradation of NSD2, a key epigenetic regulator. Its ability to potently and selectively reduce NSD2 levels and the associated H3K36me2 chromatin mark provides a valuable tool for studying the biological roles of NSD2 and for the development of novel therapeutics for cancers driven by NSD2 dysregulation. The detailed experimental protocols provided in this guide will enable researchers to further investigate the impact of this compound on chromatin modification and to explore its therapeutic potential. Future research will likely focus on optimizing the pharmacological properties of UNC8153 and on identifying biomarkers to predict patient response to NSD2-targeted degraders in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for UNC8153 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UNC8153 trifluoroacetate (TFA) in cell culture experiments. UNC8153 is a potent and selective targeted degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3][4] This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for the application of UNC8153 TFA in a laboratory setting.

Introduction to this compound

UNC8153 is a small molecule that potently and selectively induces the degradation of the NSD2 protein, a histone methyltransferase responsible for the dimethylation of lysine 36 on histone 3 (H3K36me2).[1][2][5] Dysregulation of NSD2 is implicated in various cancers, making it a compelling target for therapeutic development.[1][2][5] UNC8153 acts by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1][5] This degradation is dependent on both the proteasome and the neddylation pathway.[1][6] The TFA salt form of UNC8153 is a common formulation for this compound.

Mechanism of Action

UNC8153 functions as a "molecular glue" to induce the degradation of NSD2. The molecule engages the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of NSD2, marking it for recognition and degradation by the 26S proteasome. The result is a reduction in cellular levels of both the NSD2 protein and the H3K36me2 histone mark.[1][2]

Caption: Mechanism of UNC8153-mediated NSD2 degradation.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in various cell lines.

| Parameter | Cell Line | Value | Reference |

| Kd | - | 24 nM | [3][7] |

| DC50 (NSD2 degradation) | U2OS | 0.35 µM | [3][7] |

| DC50 (NSD2-long degradation) | KMS11 | 3.41 µM | [1] |

| Effective Concentration (NSD2 degradation) | MM.1S | 10 µM | [4] |

| Effective Concentration (Anti-proliferative) | MM.1S | 0-50 µM (over 96h) | [7] |

| Effective Concentration (Anti-adhesive) | KMS11 | 20 µM | [3][4] |

Experimental Protocols

General Handling and Storage

-

Storage: Store this compound powder at -20°C for up to 3 years.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MM.1S, KMS11, U2OS)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader capable of measuring absorbance or luminescence

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Wash cells with PBS, then detach using Trypsin-EDTA.

-

Resuspend cells in complete medium and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).

-

-

Cell Viability Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis:

-

Subtract the background reading (from wells with medium only).

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the results as a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for a cell viability assay.

Protocol 2: Western Blotting for NSD2 Degradation

This protocol outlines the procedure to detect the degradation of NSD2 protein following treatment with this compound.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NSD2, anti-H3K36me2, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-NSD2 and anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the NSD2 band to the loading control band (GAPDH or β-actin).

-

Compare the normalized NSD2 levels in the treated samples to the vehicle control to determine the extent of degradation.

-

References

- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for UNC8153 TFA in Western Blotting for NSD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] It functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of NSD2 through the ubiquitin-proteasome system.[3][4] NSD2 is a histone methyltransferase that plays a crucial role in gene regulation by dimethylating histone H3 at lysine 36 (H3K36me2).[5][6] Dysregulation of NSD2 activity is implicated in various cancers, making it a compelling target for therapeutic development.[5][6]

This document provides a detailed protocol for utilizing UNC8153 TFA to induce the degradation of NSD2 in cultured cells and subsequently detect this degradation using Western blotting.

Signaling Pathway and Mechanism of Action

UNC8153 binds to the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of NSD2, marking it for degradation by the 26S proteasome. The degradation of NSD2 leads to a reduction in global H3K36me2 levels, thereby altering gene expression.[3]

Caption: this compound-mediated degradation of NSD2 and its downstream effects.

Experimental Protocols

This section details the procedure for treating cells with this compound and subsequently analyzing NSD2 protein levels by Western blot.

Cell Culture and Treatment

-

Cell Lines: U2OS and KMS11 cells are recommended as they have been shown to be responsive to UNC8153.[3] Other cell lines expressing NSD2, such as Raji, HEK293, and IMR-32, can also be used.

-

Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.

-

Treatment:

-

For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed duration (e.g., 24 hours).[3]

-

For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 4, 8, 24, 48, 96 hours).[3]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Western Blot Protocol

Caption: A streamlined workflow for the Western blot analysis of NSD2.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).

-

Run the gel to separate the proteins by size. The expected molecular weight of NSD2 is approximately 152 kDa.[3]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody against NSD2 diluted in the blocking buffer overnight at 4°C.

-